REACTION_CXSMILES
|
[ClH:1].[NH:2]1[C:6]([C:7]2[CH:8]=[C:9]([NH:13][C:14](=[O:24])[C@@H:15]([NH2:23])[CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:10]=[CH:11][CH:12]=2)=[N:5][N:4]=[N:3]1.[NH:25]1[C:29]([C:30]2[CH:31]=[C:32]([CH:34]=[CH:35][CH:36]=2)[NH2:33])=NN=[N:26]1>>[Cl:1][C:36]1[CH:30]=[CH:31][C:32]([N:33]2[CH:6]=[N:2][N:3]=[N:4]2)=[C:34](/[CH:16]=[CH:15]/[C:14]([NH:23][C@H:15]([C:14](=[O:24])[NH:13][C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([C:6]3[NH:2][N:3]=[N:4][N:5]=3)[CH:8]=2)[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:24])[CH:35]=1.[NH2:33][C:32]1[CH:31]=[C:30]2[C:36](=[CH:35][CH:34]=1)[NH:26][N:25]=[CH:29]2 |f:0.1|
|
Name
|
(S)—N-(3-(1H-tetrazol-5-yl)phenyl)-2-amino-3-phenylpropanamide hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1N=NN=C1C=1C=C(C=CC1)NC([C@H](CC1=CC=CC=C1)N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1C=1C=C(N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(NC1=CC(=CC=C1)C1=NN=NN1)=O)N1N=NN=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=NNC2=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |